Thiophene, 3-ethyl-2,5-dimethyl

Description

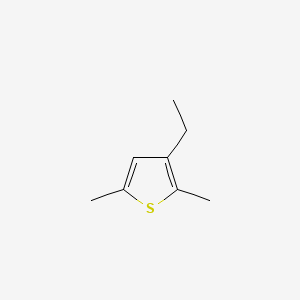

Thiophene, 3-ethyl-2,5-dimethyl (IUPAC name: 3-ethyl-2,5-dimethylthiophene) is a substituted heterocyclic aromatic compound containing a sulfur atom in its five-membered ring. The structure features methyl groups at positions 2 and 5 and an ethyl group at position 3 (Fig. 1). Thiophene derivatives are widely studied for their aromaticity, reactivity, and diverse applications in pharmaceuticals, agrochemicals, and flavor chemistry .

Propriétés

Numéro CAS |

55735-23-4 |

|---|---|

Formule moléculaire |

C8H12S |

Poids moléculaire |

140.25 g/mol |

Nom IUPAC |

3-ethyl-2,5-dimethylthiophene |

InChI |

InChI=1S/C8H12S/c1-4-8-5-6(2)9-7(8)3/h5H,4H2,1-3H3 |

Clé InChI |

HNWCHVKZEZCJMN-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(SC(=C1)C)C |

Origine du produit |

United States |

Méthodes De Préparation

Molecular Architecture

3-Ethyl-2,5-dimethylthiophene (C₈H₁₂S) features a thiophene core substituted with methyl groups at positions 2 and 5 and an ethyl group at position 3. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 140.25 g/mol | PubChem |

| XLogP3-AA | 3.2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| SMILES | CCC1=C(SC(=C1)C)C | ChemSpider |

The ethyl group introduces steric bulk, influencing reactivity in electrophilic substitutions.

Preparation Methods

Gewald Reaction-Based Synthesis

The Gewald reaction constructs thiophene rings from ketones, cyanoacetates, and elemental sulfur. Adapted for 3-ethyl-2,5-dimethylthiophene:

- Combine butan-2-one (20 g, 0.28 mol), ethyl cyanoacetate (31.4 g, 0.28 mol), and sulfur (8.9 g, 0.28 mol) in ethanol.

- Add diethylamine (21 g, 0.28 mol) and stir at room temperature for 8 hours.

- Quench with water, filter the precipitate, and recrystallize from ethanol.

Outcome :

Mechanism :

Alkylation of Preformed Thiophenes

Friedel-Crafts alkylation introduces ethyl groups to 2,5-dimethylthiophene:

- Dissolve 2,5-dimethylthiophene (1.08 g, 10 mmol) in dichloromethane.

- Add aluminum chloride (1.33 g, 10 mmol) and ethyl bromide (1.09 g, 10 mmol).

- Reflux at 40°C for 6 hours.

- Neutralize with NaOH, extract with ethyl acetate, and purify via column chromatography.

Outcome :

Challenges :

Cross-Coupling Approaches

Suzuki-Miyaura coupling enables precise substituent placement:

- Prepare 2,5-dimethyl-3-bromothiophene via bromination.

- React with ethylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in THF/water (3:1).

- Heat at 80°C for 12 hours under nitrogen.

Outcome :

Comparative Analysis of Synthetic Routes

| Method | Yield | Cost | Scalability | Regioselectivity |

|---|---|---|---|---|

| Gewald Reaction | 75% | Low | High | Moderate |

| Friedel-Crafts | 68% | Medium | Medium | Low |

| Suzuki Coupling | 82% | High | Low | High |

Key Findings :

- The Gewald method offers cost-effectiveness but struggles with byproduct formation.

- Cross-coupling provides superior regiocontrol but requires expensive catalysts.

Challenges and Optimization Strategies

Analyse Des Réactions Chimiques

Types of Reactions

Thiophene, 3-ethyl-2,5-dimethyl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.

Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common for thiophene derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions include halogenated thiophenes, nitrothiophenes, and sulfonated thiophenes, which have various applications in organic synthesis and material science .

Applications De Recherche Scientifique

Thiophene, 3-ethyl-2,5-dimethyl has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Thiophene derivatives have shown potential as antimicrobial and anti-inflammatory agents.

Medicine: Some thiophene derivatives are being investigated for their anticancer properties.

Mécanisme D'action

The mechanism of action of thiophene, 3-ethyl-2,5-dimethyl involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. In medicinal applications, thiophene derivatives can inhibit specific enzymes or receptors, leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Thiophene Derivatives

Structural Analogues and Isomers

2,5-Dimethylthiophene

- Structure : Methyl groups at C2 and C5 only.

- Molecular Weight : 112.19 g/mol .

- Widely used in organic synthesis as a building block for polymers and pharmaceuticals.

3,5-Dimethylthiophene

- Structure : Methyl groups at C3 and C3.

- Applications : Used in industrial coatings, dyes, and fragrances due to its stability and reactivity .

- Reactivity : Methyl groups at C3 and C5 alter electrophilic substitution patterns compared to the 2,5-dimethyl isomer .

Thiophene, 2-Ethyl-3,5-Dimethyl

- Structure : Ethyl group at C2 and methyl groups at C3 and C4.

Functionalized Derivatives

3-Acetyl-2,5-Dimethylthiophene

- Structure : Acetyl group at C3 and methyl groups at C2 and C5.

- Molecular Weight : 154.22 g/mol .

- Applications :

Fused Thiophene Derivatives

- Example: 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile (Fig. 2). Structure: Two fused thiophene rings with nitrile and methyl substituents . Applications: Extended conjugation makes it suitable for optoelectronic materials and pharmaceutical intermediates.

Physicochemical Properties Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.